

2',4'-Dihydroxyacetophenone structural formula and isomers

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Compound of Interest

Compound Name: 2',4'-Dihydroxyacetophenone

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An In-depth Technical Guide to **2',4'-Dihydroxyacetophenone**: Structure, Isomers, and Biological Significance

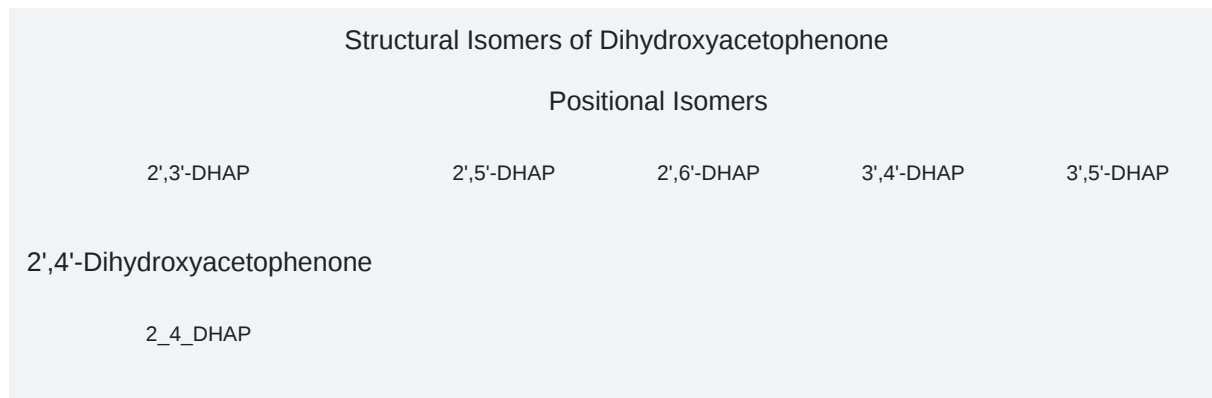
For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2',4'-Dihydroxyacetophenone**, a phenolic compound of significant interest in various scientific domains. The document details its chemical structure, isomeric forms, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its role as a modulator of inflammatory pathways.

Structural Formula and Isomers

2',4'-Dihydroxyacetophenone, also known as Resacetophenone or 4-Acetylresorcinol, is an aromatic ketone. Its structure consists of an acetophenone core substituted with two hydroxyl groups at positions 2' and 4' of the phenyl ring.^{[1][2]} The molecular formula is $C_8H_8O_3$, and its molecular weight is 152.15 g/mol.^{[1][2]}

Dihydroxyacetophenone exists in six constitutional isomeric forms, distinguished by the positions of the two hydroxyl groups on the phenyl ring. These isomers exhibit distinct physical and chemical properties, which influence their biological activities.



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Figure 1: 2',4'-Dihydroxyacetophenone and its positional isomers.

Physicochemical Properties

The positioning of the hydroxyl groups significantly impacts the physicochemical properties of the dihydroxyacetophenone isomers, such as melting point and solubility. These differences are critical for applications in synthesis, formulation, and drug design. A summary of key quantitative data is presented below.

Isomer Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
2',4'-Dihydroxyacetophenone	89-84-9	C ₈ H ₈ O ₃	152.15	143 - 147	Yellow to brown powder/crystals
2',3'-Dihydroxyacetophenone	13494-10-5	C ₈ H ₈ O ₃	152.15	97 - 98	Yellow needles or crystals
2',5'-Dihydroxyacetophenone	490-78-8	C ₈ H ₈ O ₃	152.15	207	Pale yellow solid
2',6'-Dihydroxyacetophenone	699-83-2	C ₈ H ₈ O ₃	152.15	155 - 158	Yellowish-beige powder
3',4'-Dihydroxyacetophenone	1197-09-7	C ₈ H ₈ O ₃	152.15	116 - 118	Off-white to beige solid
3',5'-Dihydroxyacetophenone	51863-60-6	C ₈ H ₈ O ₃	152.15	145 - 148	Off-white to brown powder
(Data sourced from)					

Experimental Protocols: Synthesis

The synthesis of **2',4'-Dihydroxyacetophenone** is commonly achieved via the Fries rearrangement or related acylation reactions of resorcinol. Below are detailed methodologies from patented industrial processes.

Synthesis via Zinc Chloride Catalysis

This method involves the reaction of resorcinol with acetic acid in the presence of zinc chloride as a Lewis acid catalyst.

Experimental Protocol:

- To a reaction vessel, add acetic acid (1.5 mol) and anhydrous zinc chloride (1.1 mol).
- Heat the mixture to 40°C.
- Add resorcinol (1.0 mol) to the vessel.
- Increase the temperature to 120°C and maintain for 1 hour with stirring.
- After the reaction is complete, cool the mixture to 100°C.
- Decompose the reaction complex by adding 500 mL of 18% hydrochloric acid.
- Heat the resulting mixture to approximately 100°C to dissolve the solids.
- Cool the solution to 20°C to induce recrystallization.
- Collect the precipitated product by filtration.
- Wash the crystals with water and dry to yield pale yellow to white **2',4'-dihydroxyacetophenone**.

Synthesis via Proton Acid Catalysis

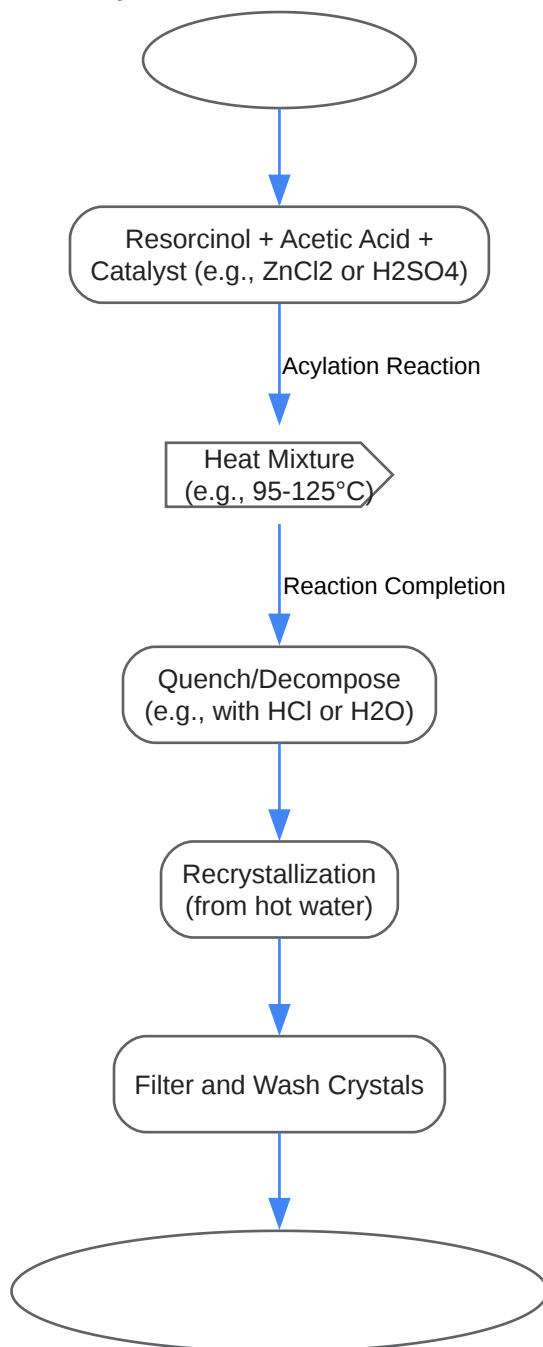
This process utilizes a proton acid catalyst and involves the removal of water to drive the reaction to completion.

Experimental Protocol:

- Charge a reaction vessel with resorcinol and acetic acid.
- Add a proton acid catalyst (e.g., concentrated sulfuric acid).
- Heat the reaction mixture to 95°C.

- Distill off the acetic acid under reduced pressure.
- Raise the temperature to 124°C and continue stirring for approximately 75 minutes. During this phase, water formed by the reaction is continuously removed.
- Add 330 g of water to the reaction residue and heat above 90°C to form a homogeneous solution.
- Cool the solution to room temperature to precipitate the product.
- Collect the **2',4'-dihydroxyacetophenone** crystals by filtration.

General Synthesis Workflow for 2',4'-DHAP



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Figure 2: Generalized workflow for the synthesis of 2',4'-DHAP.

Biological Activity and Signaling Pathways

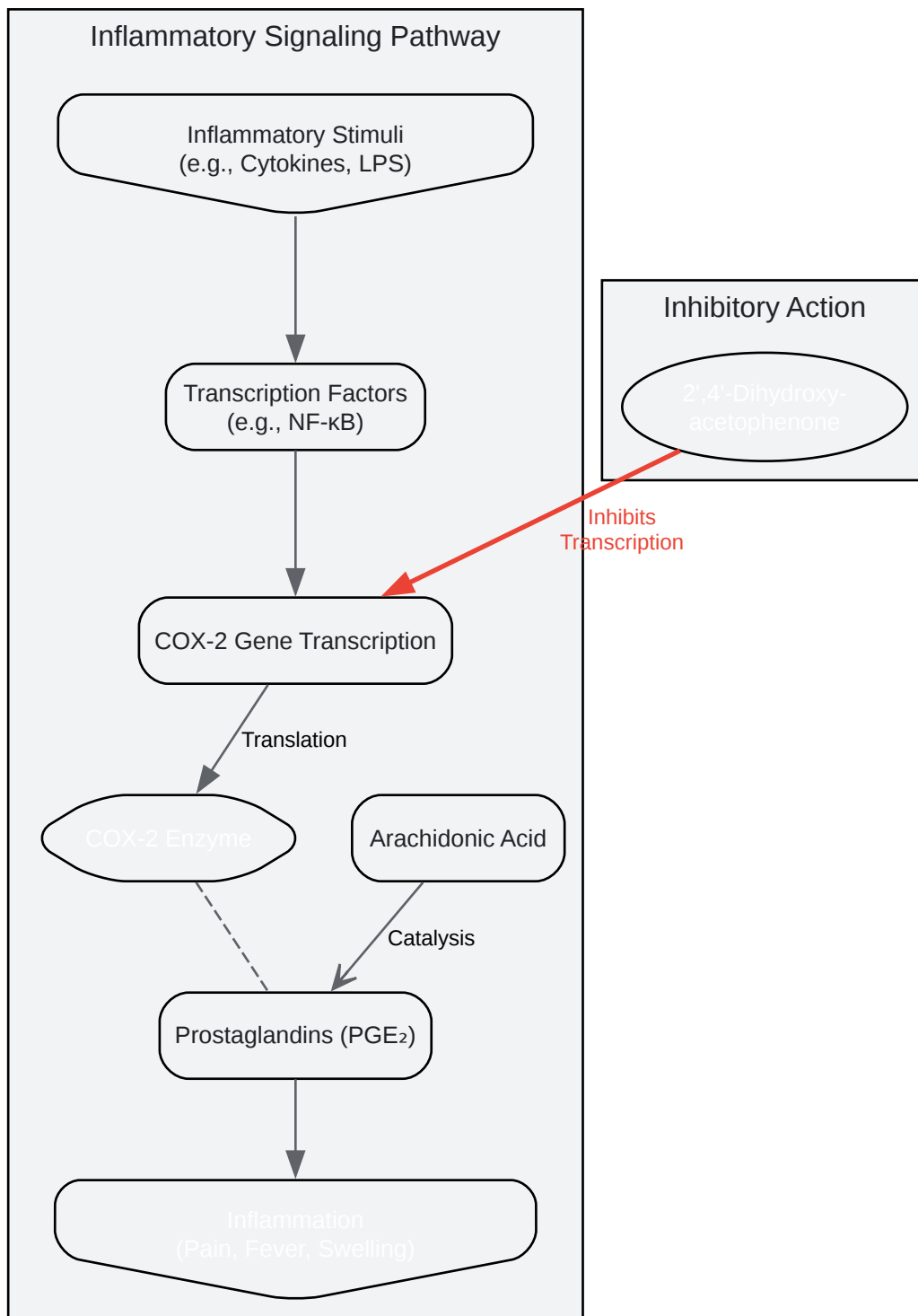
2',4'-Dihydroxyacetophenone and its derivatives exhibit a range of biological activities, making them valuable lead compounds in drug discovery.

Anti-inflammatory Activity via COX-2 Inhibition

A key biological activity of **2',4'-Dihydroxyacetophenone** is its anti-inflammatory effect. Research has shown that it can inhibit the transcription of Cyclooxygenase-2 (COX-2) in DLD-1 cancer cells, with a reported IC₅₀ of 500 µM.

COX-2 is an inducible enzyme that is upregulated by pro-inflammatory stimuli like cytokines and growth factors. It catalyzes the conversion of arachidonic acid to prostaglandins (specifically PGE₂), which are potent mediators of inflammation, pain, and fever. By inhibiting the expression of the COX-2 enzyme, **2',4'-Dihydroxyacetophenone** effectively reduces the production of these pro-inflammatory prostaglandins, thereby attenuating the inflammatory response. This mechanism is a target for many non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of COX-2 Inhibition by 2',4'-DHAP

[Click to download full resolution via product page](#)**Figure 3:** Inhibition of the COX-2 inflammatory pathway by 2',4'-DHAP.

Other Reported Activities

- **Antioxidant and Antibacterial Properties:** The phenolic structure of **2',4'-Dihydroxyacetophenone** contributes to its ability to scavenge free radicals and inhibit the growth of certain bacteria.
- **Enzyme Inhibition:** Synthesized derivatives of **2',4'-dihydroxyacetophenone** have demonstrated potent inhibitory activity against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3), suggesting potential applications in cardiovascular and inflammatory diseases.
- **Antimicrobial and Antitumor Activity:** Further chemical modifications of the dihydroxyacetophenone scaffold have yielded compounds with significant antimicrobial and antitumor activities in vitro.

Conclusion

2',4'-Dihydroxyacetophenone is a versatile chemical entity with a well-defined structure and a family of six constitutional isomers, each with unique properties. Its synthesis is achievable through established industrial methods. The compound's biological significance is primarily highlighted by its anti-inflammatory action through the inhibition of COX-2 transcription, positioning it and its derivatives as promising candidates for further investigation in drug development for inflammatory conditions and oncology. This guide provides foundational technical data to support such research endeavors.

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